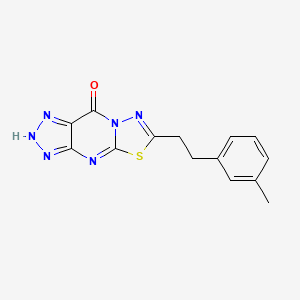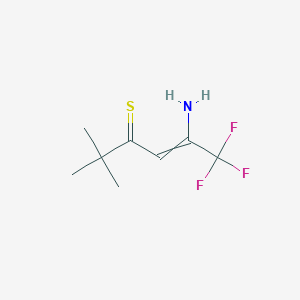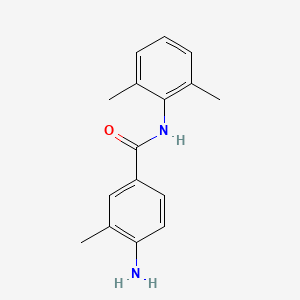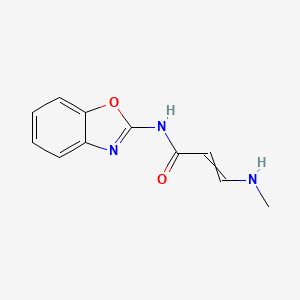![molecular formula C13H20 B14328713 2-Hexylbicyclo[2.2.1]hepta-2,5-diene CAS No. 104286-23-9](/img/structure/B14328713.png)
2-Hexylbicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexylbicyclo[22It is a valuable intermediate in organic synthesis, particularly in the production of polycyclic hydrocarbons . This compound is characterized by its unique bicyclic structure, which consists of a hexyl group attached to a bicyclo[2.2.1]hepta-2,5-diene framework.
準備方法
Synthetic Routes and Reaction Conditions
2-Hexylbicyclo[2.2.1]hepta-2,5-diene can be synthesized through various methods. One common approach involves the dimerization of cyclopentadiene and acetylene . The reaction typically requires a catalyst, such as a mesoporous MCM-41 material, and is carried out under hydrothermal conditions . Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further isomerized to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of petrochemical processes. Cyclopentadiene, a C5 fraction obtained from these processes, is reacted with acetylene to produce the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Hexylbicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can undergo electrophilic substitution reactions, such as sulfenylation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus (V) oxohalides for sulfenylation , and various catalysts for hydrogenation and oxidation reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include oxygenated derivatives, hydrogenated products, and substituted compounds, depending on the type of reaction and reagents used .
科学的研究の応用
2-Hexylbicyclo[2.2.1]hepta-2,5-diene has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Hexylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets and pathways in chemical reactions. For example, in photodynamic chemosensor systems, the compound undergoes photoinduced electron transfer (PET) effects, leading to changes in fluorescence intensity . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
類似化合物との比較
2-Hexylbicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hepta-2,5-diene:
Methyl bicyclo[2.2.1]hepta-2,5-diene carboxylate: This derivative contains a carboxylate group, which imparts different chemical properties.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
特性
CAS番号 |
104286-23-9 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC名 |
2-hexylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H20/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,2-6,10H2,1H3 |
InChIキー |
JEOYYXQQAYFMQR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


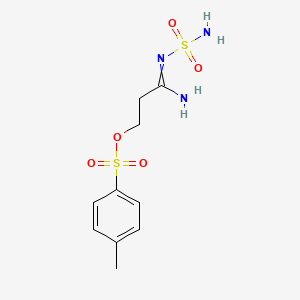
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
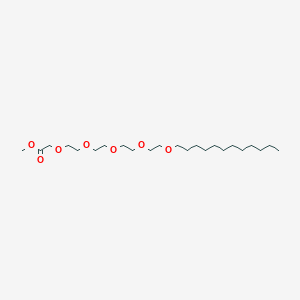
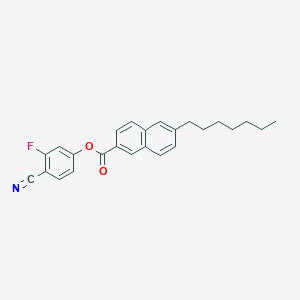
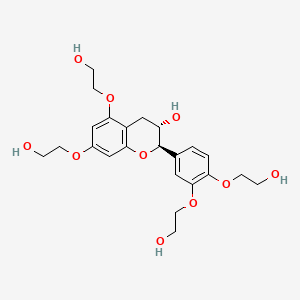
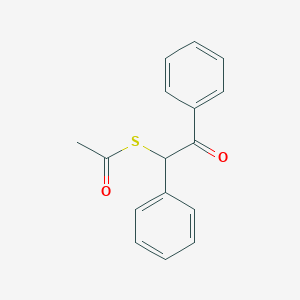
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)
